molecular formula C32H52O9 B11825865 ADC toxin 1

ADC toxin 1

Número de catálogo: B11825865
Peso molecular: 580.7 g/mol
Clave InChI: MXZXIBZNZUOHER-VHWZNAHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Antibody-drug conjugates (ADCs) are a class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cytotoxic effects of small molecule drugs. ADC toxin 1 is a cytotoxic payload used in ADCs, designed to selectively target and kill cancer cells while minimizing damage to healthy tissues. This compound is conjugated to an antibody that specifically binds to antigens expressed on the surface of cancer cells, allowing for targeted delivery of the cytotoxic agent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ADC toxin 1 involves several steps, including the preparation of the cytotoxic payload, the linker, and the conjugation to the antibody. The cytotoxic payload is typically synthesized through a series of organic reactions, such as alkylation, acylation, and cyclization. The linker, which connects the payload to the antibody, is synthesized using bifunctional reagents that can react with both the payload and the antibody.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis of the cytotoxic payload and the linker, followed by conjugation to the antibody. This process requires stringent quality control measures to ensure the purity and stability of the final product. The conjugation process is typically carried out in a controlled environment to prevent contamination and degradation of the ADC.

Análisis De Reacciones Químicas

Types of Reactions

ADC toxin 1 undergoes various chemical reactions, including:

    Oxidation: The cytotoxic payload can be oxidized to form reactive intermediates that can interact with cellular components.

    Reduction: Reduction reactions can modify the cytotoxic payload, altering its activity and stability.

    Substitution: Substitution reactions can introduce functional groups that enhance the binding affinity of the payload to the target antigen.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and dithiothreitol.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include modified cytotoxic payloads with enhanced stability, binding affinity, and cytotoxicity. These modifications can improve the overall efficacy of the ADC.

Aplicaciones Científicas De Investigación

ADC toxin 1 has a wide range of scientific research applications, including:

    Chemistry: Used in the development of novel ADCs with improved targeting and cytotoxicity.

    Biology: Studied for its effects on cellular processes and mechanisms of action.

    Medicine: Applied in the treatment of various cancers, including breast cancer, lymphoma, and leukemia.

    Industry: Utilized in the production of ADCs for clinical trials and commercial use.

Mecanismo De Acción

The mechanism of action of ADC toxin 1 involves several steps:

    Binding: The antibody component of the ADC binds to the target antigen on the surface of cancer cells.

    Internalization: The ADC-antigen complex is internalized into the cancer cell through endocytosis.

    Release: The cytotoxic payload is released from the antibody within the cancer cell, typically through lysosomal degradation.

    Cytotoxicity: The released payload interacts with cellular components, such as DNA or microtubules, leading to cell death.

Comparación Con Compuestos Similares

ADC toxin 1 can be compared with other cytotoxic payloads used in ADCs, such as:

    Monomethyl auristatin E (MMAE): A potent microtubule inhibitor used in several FDA-approved ADCs.

    Maytansinoids: A class of microtubule inhibitors derived from the natural product maytansine.

    Calicheamicin: A DNA-damaging agent used in ADCs targeting hematological malignancies.

This compound is unique in its specific mechanism of action and its ability to be conjugated to a wide range of antibodies, making it a versatile and effective cytotoxic payload for ADCs.

Propiedades

Fórmula molecular

C32H52O9

Peso molecular

580.7 g/mol

Nombre IUPAC

(1S,2S,5R,7R,10S,11S,14R,16R,19S,20S,23R,25R)-5,14-diethyl-2,11,20,23-tetramethyl-4,13,22,28,29,30-hexaoxatetracyclo[23.2.1.17,10.116,19]triacontane-3,12,21-trione

InChI

InChI=1S/C32H52O9/c1-7-22-16-25-10-13-27(38-25)19(4)30(33)36-18(3)15-24-9-12-28(37-24)20(5)31(34)40-23(8-2)17-26-11-14-29(39-26)21(6)32(35)41-22/h18-29H,7-17H2,1-6H3/t18-,19+,20+,21+,22-,23-,24-,25-,26-,27+,28+,29+/m1/s1

Clave InChI

MXZXIBZNZUOHER-VHWZNAHMSA-N

SMILES isomérico

CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@@H](C[C@H]3CC[C@H](O3)[C@@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O1)C)CC)C)C)C

SMILES canónico

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)O1)C)CC)C)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.